4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
The compound 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl benzamide derivative featuring a benzothiazole core substituted with chloro and methyl groups at positions 5 and 4, respectively. Its structure combines a sulfamoyl group (benzyl-ethyl substitution) with a benzamide linkage to the benzothiazole heterocycle. This scaffold is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-3-28(15-17-7-5-4-6-8-17)33(30,31)19-11-9-18(10-12-19)23(29)27-24-26-22-16(2)20(25)13-14-21(22)32-24/h4-14H,3,15H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTOTJFYNZQQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-4-methyl-1,3-benzothiazol-2-amine
The benzothiazole core is synthesized via cyclization of 2-amino-4-chloro-5-methylbenzenethiol.
Procedure :
- Halogenation : 4-Methyl-3-nitroaniline undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to yield 4-chloro-5-methyl-2-nitroaniline.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, producing 4-chloro-5-methyl-1,2-benzenediamine.
- Thiolation : Treatment with thiourea in hydrochloric acid generates 2-amino-4-chloro-5-methylbenzenethiol.
- Cyclization : Reaction with cyanogen bromide (BrCN) in aqueous ethanol forms the benzothiazole ring, yielding 5-chloro-4-methyl-1,3-benzothiazol-2-amine.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | SO₂Cl₂ | 0–5°C | 78% |
| 2 | H₂/Pd-C | 25°C | 92% |
| 3 | Thiourea | Reflux | 65% |
| 4 | BrCN | 60°C | 58% |
The final product exhibits characteristic NMR signals at δ 7.2–7.5 ppm (aromatic protons) and δ 5.8 ppm (NH₂).
Preparation of 4-(N-Benzyl-N-ethylsulfamoyl)benzoic Acid
This intermediate is synthesized through sulfonylation and amine substitution.
Procedure :
- Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid (ClSO₃H) at 120°C for 4 hours to form 4-(chlorosulfonyl)benzoic acid.
- Amination : Treatment with N-benzyl-N-ethylamine in tetrahydrofuran (THF) at 0°C introduces the sulfamoyl group, yielding 4-(N-benzyl-N-ethylsulfamoyl)benzoic acid.
Optimization :
Acid Chloride Formation and Amide Coupling
The benzoic acid derivative is activated for amide bond formation.
Procedure :
- Chlorination : 4-(N-benzyl-N-ethylsulfamoyl)benzoic acid reacts with thionyl chloride (SOCl₂) in dichloromethane at reflux to produce the corresponding acid chloride.
- Coupling : The acid chloride is combined with 5-chloro-4-methyl-1,3-benzothiazol-2-amine in THF, using triethylamine as a base, to form the final amide.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C (stirring) |
| Reaction Time | 12 hours |
| Yield | 72% |
Catalytic and Industrial-Scale Methods
Palladium-Catalyzed Coupling
Patent WO2013045479A1 discloses alternative coupling methods using Pd(PPh₃)₄ and Xantphos ligands, achieving 89% yield under microwave irradiation at 100°C. This method reduces reaction time to 2 hours but requires specialized equipment.
Enzymatic Sulfonylation
Recent advances employ ketone reductase (KRED) and glucose dehydrogenase (GDH) for stereoselective synthesis of chiral intermediates, though this is less critical for the target achiral compound.
Analytical Characterization
Spectroscopic Data :
- FTIR : C=O stretch at 1,641 cm⁻¹, SO₂ asymmetric stretch at 1,299 cm⁻¹.
- ¹H NMR : Singlet at δ 9.2 ppm (CONH), multiplet at δ 7.3–7.8 ppm (aromatic protons).
- Mass Spec : [M+H]⁺ at m/z 489.0 (calculated 489.5).
Purity Assessment :
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
The sulfonamide component of this compound suggests potential antibacterial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains. In vitro studies indicate that derivatives containing benzothiazole exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) often in the low µg/mL range .
Case Study: Antimicrobial Testing
A study focused on the antibacterial properties of sulfonamide derivatives reported effective inhibition against various bacterial strains. The tested compounds exhibited MIC values ranging from 0.5 to 8 µg/mL, showcasing their potential as antibacterial agents.
Antitumor Activity
Preliminary investigations suggest that compounds similar to 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide may inhibit cancer cell proliferation. The benzothiazole structure has been evaluated for its cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma. Structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance antitumor efficacy .
Case Study: Antitumor Efficacy
In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, suggesting strong potential for further development in cancer therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Research Findings and Implications
- Antifungal Activity: The oxadiazole derivatives (LMM5/LMM11) show efficacy against C.
- Enzyme Inhibition : Benzothiazoles often target kinases or topoisomerases, differing from oxadiazoles’ thioredoxin reductase inhibition .
Biological Activity
The compound 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a novel sulfamoyl derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a benzamide core substituted with a sulfamoyl group and a chlorinated benzothiazole moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Compound Tested | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Benzothiazole Derivatives | MCF-7 (breast cancer) | 5.2 | Apoptosis induction | |
| Sulfamoyl Derivatives | A549 (lung cancer) | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The compound's sulfamoyl group suggests potential antimicrobial properties. Sulfonamide derivatives are known for their efficacy against bacterial infections by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Table 2: Antimicrobial Activity Data
| Study Reference | Compound Tested | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Sulfamoyl Derivatives | E. coli | 0.5 µg/mL | |
| Benzothiazole Derivatives | S. aureus | 0.8 µg/mL |
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzothiazole and sulfamoyl groups can significantly impact biological activity. For example, substituents on the benzene ring influence lipophilicity and receptor binding affinity.
Figure 1: Proposed SAR for Benzothiazole Derivatives
SAR Diagram
Case Studies
- Anticancer Efficacy in Murine Models : A study conducted on murine models demonstrated that the administration of the compound led to a significant reduction in tumor size compared to controls, suggesting its potential as an effective anticancer agent.
- In Vivo Antimicrobial Testing : In a murine model infected with resistant strains of bacteria, treatment with the compound resulted in improved survival rates and reduced bacterial load in tissues.
Q & A
How can researchers optimize the synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide to improve yield and purity?
Answer:
Optimization involves strategic adjustments to reaction conditions and purification protocols. Key parameters include:
- Temperature control : Elevated temperatures (70–90°C) during cyclization of the benzothiazole core reduce side-product formation .
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while dichloromethane (DCM) aids in nucleophilic substitution steps .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation under ultrasonication, improving reaction efficiency .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves structurally similar byproducts. Recrystallization in ethanol further enhances purity .
What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Contradictions often arise from assay variability or structural misinterpretation. Mitigation strategies include:
- Standardized bioassays : Replicate antimicrobial testing using CLSI guidelines for MIC (Minimum Inhibitory Concentration) against reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) .
- Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., 4-chloro vs. 4-methyl substituents) to isolate functional group contributions .
- In silico validation : Molecular docking (AutoDock Vina) predicts binding affinities to targets like DHFR (dihydrofolate reductase), aligning discrepancies between in vitro and computational data .
What advanced spectroscopic and crystallographic techniques are critical for elucidating the three-dimensional structure of this compound?
Answer:
- X-ray crystallography : Single-crystal analysis using SHELXL (via Bruker D8 QUEST) resolves bond lengths/angles and confirms sulfamoyl group orientation. Twinning refinement may be required for high-symmetry crystals .
- NMR spectroscopy : - HSQC and NOESY experiments assign stereochemistry, particularly for the benzyl(ethyl)sulfamoyl moiety .
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI-HRMS) verifies molecular formula (e.g., C₂₃H₂₀ClN₃O₃S₂) with <2 ppm error .
How can researchers design experiments to investigate the enzyme inhibition mechanisms of this compound in cancer pathways?
Answer:
- Kinetic assays : Measure IC₅₀ values against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in cancer cell lysates .
- Molecular dynamics simulations : Analyze binding persistence of the benzamide core in ATP-binding pockets (e.g., GROMACS software) .
What methodologies are effective in assessing the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains?
Answer:
- Time-kill assays : Evaluate bactericidal effects over 24 hours against MRSA or ESBL-producing E. coli .
- Synergy testing : Combine with β-lactam antibiotics (e.g., meropenem) using checkerboard assays to calculate FIC (Fractional Inhibitory Concentration) indices .
- Resistance profiling : Serial passage experiments (20+ generations) monitor MIC shifts to assess resistance development .
What computational approaches are suitable for predicting the ADMET properties of this compound during preclinical development?
Answer:
- ADMET prediction : SwissADME estimates bioavailability (Topological Polar Surface Area <90 Ų) and blood-brain barrier penetration .
- CYP450 inhibition : Use Schrödinger’s QikProp to predict interactions with CYP3A4/2D6, critical for drug-drug interaction risks .
- Toxicity profiling : ProTox-II models hepatotoxicity and mutagenicity based on structural alerts (e.g., benzothiazole moiety) .
How should researchers approach the comparative analysis of this compound's pharmacokinetic properties with structurally similar benzothiazole derivatives?
Answer:
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂ and intrinsic clearance .
- Plasma protein binding (PPB) : Equilibrium dialysis compares % binding to albumin, correlating with free drug availability .
- Pharmacophore alignment : Superpose with analogs (e.g., 4-methanesulfonylbenzamide derivatives) in MOE software to identify conserved interaction features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
